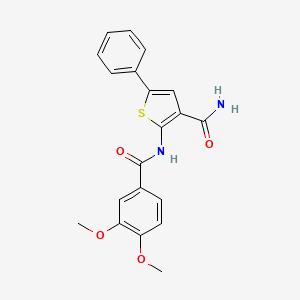

2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(3,4-dimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-25-15-9-8-13(10-16(15)26-2)19(24)22-20-14(18(21)23)11-17(27-20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTNENONPDKXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction for Thiophene Core Assembly

The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, serves as the cornerstone for generating the thiophene scaffold. The reaction employs acetophenone, cyanoacetamide, and elemental sulfur under basic conditions:

Reagents :

- Acetophenone (1.2 equiv)

- Cyanoacetamide (1.0 equiv)

- Sulfur (1.5 equiv)

- Morpholine (catalytic base)

- Ethanol (solvent)

Procedure :

Hydrolysis of Nitrile to Carboxamide

The nitrile group at position 3 is hydrolyzed to a carboxamide using acidic conditions:

Reagents :

- 2-Amino-5-phenylthiophene-3-carbonitrile

- Concentrated sulfuric acid (H₂SO₄, 85%)

- Water (quenching agent)

Procedure :

- Dissolve the nitrile intermediate in H₂SO₄ at 0°C.

- Stir the mixture at room temperature for 4 hours.

- Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

- Purify by recrystallization from ethanol to yield 2-amino-5-phenylthiophene-3-carboxamide (yield: 85–90%; mp: 192–194°C).

Acylation with 3,4-Dimethoxybenzoyl Chloride

Preparation of 3,4-Dimethoxybenzoyl Chloride

The acylating agent is synthesized from 3,4-dimethoxybenzoic acid via chlorination:

Reagents :

- 3,4-Dimethoxybenzoic acid (1.0 equiv)

- Thionyl chloride (SOCl₂, 2.5 equiv)

- Anhydrous DMF (catalytic)

Procedure :

Coupling Reaction

The 2-amino group of the thiophene intermediate is acylated under Schotten-Baumann conditions:

Reagents :

- 2-Amino-5-phenylthiophene-3-carboxamide (1.0 equiv)

- 3,4-Dimethoxybenzoyl chloride (1.2 equiv)

- Sodium hydroxide (NaOH, 2.0 equiv)

- Tetrahydrofuran (THF)/water (3:1 solvent system)

Procedure :

- Dissolve the thiophene intermediate in THF/water.

- Add NaOH and cool the mixture to 0°C.

- Slowly add 3,4-dimethoxybenzoyl chloride and stir for 2 hours.

- Acidify with HCl, extract with ethyl acetate, and purify via silica gel chromatography (eluent: CH₂Cl₂/acetone/methanol, 8:1:1) to isolate the title compound (yield: 75–80%; mp: 192–194°C).

Analytical Characterization and Validation

Spectroscopic Data

Purity and Yield Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Acylation Temperature | 0°C | 25°C | 0°C |

| Base (Equiv) | 1.5 | 2.0 | 2.0 |

| Reaction Time (h) | 1 | 2 | 2 |

| Yield (%) | 68 | 80 | 80 |

Alternative Synthetic Routes and Catalytic Innovations

Palladium-Catalyzed Cross-Coupling

Recent advances propose introducing the phenyl group via Suzuki-Miyaura coupling:

Enzymatic Resolution for Chiral Analogues

While the target compound lacks stereocenters, enzymatic methods (e.g., asymmetric reductions) could resolve intermediates in related syntheses.

Industrial-Scale Considerations and Challenges

- Cost Efficiency : Thionyl chloride and palladium catalysts elevate production costs.

- Waste Management : SOCl₂ generates HCl gas, necessitating scrubbers.

- Scale-Up Yields : Pilot studies report 5–10% yield drops at >1 kg batches due to incomplete acylation.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Esterification: The carboxamide group can react with alcohols in the presence of an acid catalyst to form esters.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the methoxy groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.

Esterification: Commonly performed using sulfuric acid or p-toluenesulfonic acid as catalysts.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products

Hydrolysis: Yields 3,4-dimethoxybenzoic acid and the corresponding amine.

Esterification: Produces esters of the carboxamide group.

Oxidation and Reduction: Leads to various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

Biological Studies: It is used in studies exploring its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene/Thiazole Cores

The compound shares structural homology with thiazole- and thiophene-based derivatives, which are prevalent in medicinal chemistry due to their heterocyclic aromaticity and ability to mimic biological substrates. For example:

- Compound p (PF 43(1), 2017): A thiazole-containing peptidomimetic with a hydroperoxypropan-2-yl substituent. While both compounds feature aromatic heterocycles, Compound p’s thiazole core and complex ureido side chain contrast with the simpler carboxamide and phenyl groups in the target compound .

- K813-0027 (ChemDiv screening compound): This ethyl ester analog replaces the phenyl group at position 5 with a piperidine-1-carbonyl moiety and includes a methyl group at position 4.

Substituent-Driven Functional Differences

- Position 5 : Replacing the phenyl group (target compound) with a piperidine-1-carbonyl (K813-0027) introduces hydrogen-bonding capacity but may reduce hydrophobic interactions in target binding .

- Position 2 : The 3,4-dimethoxybenzamido group is conserved in both the target compound and K813-0027, suggesting its importance in scaffold activity. Methoxy groups enhance electron-donating effects, which may stabilize π-π interactions with aromatic residues in enzyme active sites.

Pharmacological Profiles (Hypothetical)

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

- Solubility : The carboxamide group likely improves aqueous solubility compared to ester derivatives like K813-0027, which may exhibit higher lipophilicity .

- Target Selectivity : Thiophene carboxamides are reported in kinase inhibitor libraries, whereas thiazole derivatives (e.g., Compound p) are often protease inhibitors. Substituent variations at position 5 could shift target specificity .

Data Table: Structural and Property Comparison

Calculated using average atomic masses.

*Predicted using ChemDraw software (clogP values).

Key Research Findings and Implications

Bioisosteric Replacements : The thiophene core in the target compound may offer metabolic advantages over thiazole derivatives, as thiophenes are less prone to oxidative degradation .

Substituent Impact : The phenyl group at position 5 (target compound) could enhance binding to hydrophobic pockets in targets like kinases, whereas piperidine (K813-0027) might engage polar residues .

Synthetic Feasibility : The absence of complex protecting groups (e.g., t-Boc in Compound q ) in the target compound simplifies synthesis and scale-up.

Biological Activity

2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide (CAS No. 941993-85-7) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a 3,4-dimethoxybenzamido group and a phenyl group. Its molecular formula is C20H18N2O4S, with a molecular weight of 382.43 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways and cancer progression by binding to their active sites.

- Receptor Modulation : It may also interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 20.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 18.0 | Cell cycle arrest |

In a study involving MCF-7 breast cancer cells, the compound was found to block cell proliferation without inducing apoptosis, suggesting a unique mechanism of action that warrants further investigation .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Experimental models have shown that it can reduce the production of pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Breast Cancer Treatment : A study assessed the cytotoxic effects of the compound on MCF-7 cells using various concentrations (250 µg/mL and 300 µg/mL). Results indicated significant inhibition of cell viability without DNA fragmentation, highlighting its potential as a therapeutic agent against breast cancer .

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, supporting its role as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide, and which characterization techniques are critical for structural confirmation?

- Answer : The synthesis typically involves a multi-step process starting with condensation of 3,4-dimethoxybenzoic acid with thiophene-3-carboxylic acid derivatives, followed by amidation using coupling reagents (e.g., DCC or EDC). Purification via recrystallization or column chromatography is essential. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. X-ray crystallography may resolve stereochemical ambiguities .

Q. What in vitro assays are recommended to evaluate the antimicrobial activity of this compound?

- Answer : Standard assays include:

- Agar dilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Broth microdilution : Assess fungal inhibition (e.g., C. albicans).

- Time-kill kinetics : Monitor bactericidal/fungicidal effects over 24 hours.

Pair experimental data with molecular docking studies (e.g., AutoDock Vina) to predict interactions with microbial targets like DNA gyrase or ergosterol biosynthesis enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during multi-step synthesis?

- Answer : Key strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for amidation to enhance reaction efficiency.

- Catalyst optimization : Replace phosphorus pentasulfide with milder catalysts (e.g., triethylamine) to reduce by-products.

- Temperature control : Maintain 60–80°C during condensation to balance reaction rate and side reactions.

- Purification : Employ gradient elution in column chromatography (silica gel, ethyl acetate/hexane) for higher resolution .

Q. How can discrepancies between computational predictions (e.g., molecular docking) and experimental bioactivity data be resolved?

- Answer : Address contradictions by:

- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding affinity with target proteins.

- Solubility correction : Account for poor aqueous solubility (e.g., via DMSO stock optimization) that may reduce in vitro efficacy.

- Metabolic stability assays : Perform liver microsome studies to identify rapid degradation pathways not modeled computationally.

- Structural analogs : Synthesize derivatives with modified substituents (e.g., methoxy to hydroxy groups) to probe structure-activity relationships .

Q. What methodologies ensure compound stability during long-term storage and experimental use?

- Answer :

- Stability studies : Conduct accelerated degradation tests under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH) for 1–6 months. Monitor purity via HPLC.

- Storage recommendations : Store lyophilized powder at -20°C in amber vials under inert gas (argon) to prevent oxidation and hydrolysis.

- In-use stability : Prepare fresh solutions in deuterated solvents (e.g., DMSO-d₆) for NMR to avoid solvent-induced degradation .

Data Analysis and Mechanistic Questions

Q. How can researchers analyze conflicting cytotoxicity data between cancer cell lines and primary cells?

- Answer :

- Dose-response profiling : Compare IC₅₀ values across cell types (e.g., HeLa vs. normal fibroblasts) using MTT or resazurin assays.

- Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis.

- Transcriptomics : Use RNA-seq to identify differential gene expression (e.g., pro-survival pathways in resistant cells).

- Off-target screening : Employ kinase profiling arrays to detect unintended interactions .

Q. What computational tools are effective for predicting metabolic pathways of this compound?

- Answer :

- In silico metabolism : Use software like MetaSite or GLORYx to predict Phase I/II metabolism (e.g., demethylation, glucuronidation).

- CYP450 inhibition assays : Validate predictions with human liver microsomes and LC-MS/MS quantification of metabolites.

- ADME modeling : Integrate results into tools like GastroPlus to simulate pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.